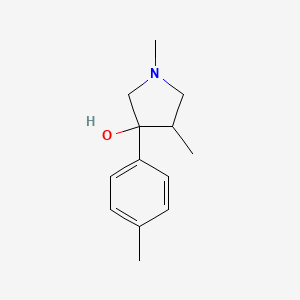
1-Ethyl-4-hydroxy-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-hydroxy-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-hydroxy-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group . The reaction conditions often involve mild heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-4-hydroxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.
Applications De Recherche Scientifique
1-Ethyl-4-hydroxy-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-hydroxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of dihydroorotate dehydrogenase, disrupting the enzyme’s function and thereby inhibiting the biosynthesis of pyrimidine nucleotides . This inhibition can lead to antiproliferative effects in cancer cells or antimicrobial activity against pathogens.
Comparaison Avec Des Composés Similaires
1-Phenyl-3-carbethoxypyrazolone: Another pyrazole derivative with similar structural features but different functional groups.
3,5-Disubstituted Pyrazoles: These compounds share the pyrazole core but have different substituents at the 3 and 5 positions, leading to varied chemical and biological properties.
Uniqueness: 1-Ethyl-4-hydroxy-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its hydroxyl and carboxylic acid groups enable diverse chemical transformations, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C6H8N2O3 |
|---|---|
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
1-ethyl-4-hydroxypyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3/c1-2-8-3-4(9)5(7-8)6(10)11/h3,9H,2H2,1H3,(H,10,11) |
Clé InChI |
YRDBMNVZXMKLFT-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B13206420.png)
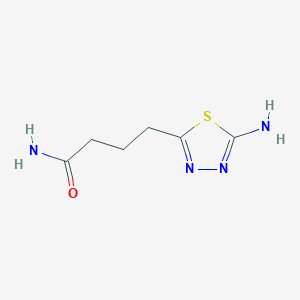
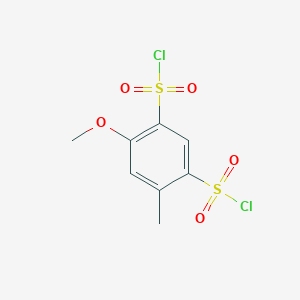

![2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)

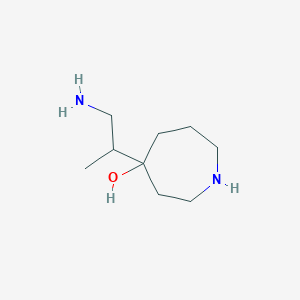
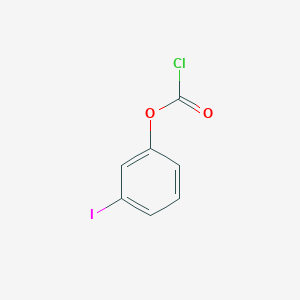
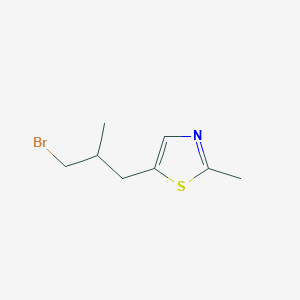
![1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13206470.png)

